REACTION_CXSMILES
|
C(O[CH:4](OCC)[CH2:5][NH:6][C:7]([N:9]1[C:17]2[C:12](=[CH:13][C:14]([N+:18]([O-:20])=[O:19])=[CH:15][CH:16]=2)[CH2:11][CH2:10]1)=[NH:8])C>FC(F)(F)C(O)=O>[NH:6]1[CH:5]=[CH:4][N:8]=[C:7]1[N:9]1[C:17]2[C:12](=[CH:13][C:14]([N+:18]([O-:20])=[O:19])=[CH:15][CH:16]=2)[CH2:11][CH2:10]1
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Name
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N-(2,2-diethoxy-ethyl)-5-nitro-2,3-dihydro-indole-1-carboxamidine
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Quantity
|
470 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(CNC(=N)N1CCC2=CC(=CC=C12)[N+](=O)[O-])OCC
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Name
|
|
Quantity
|
8 mL
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Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Control Type
|
UNSPECIFIED
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Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on aluminium oxide (dichloromethane/methanol 99:1 to 70:30)
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Name
|
|
Type
|
|
Smiles
|
N1C(=NC=C1)N1CCC2=CC(=CC=C12)[N+](=O)[O-]
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |